

Application Note: Quantification of Risedronic Acid Sodium in Tablets by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Risedronic acid sodium*

Cat. No.: *B10787391*

[Get Quote](#)

Introduction

Risedronic acid sodium, a pyridinyl bisphosphonate, is a potent inhibitor of bone resorption used in the treatment and prevention of osteoporosis.[1] Accurate quantification of the active pharmaceutical ingredient (API) in tablet formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and reliable analytical technique for this purpose. This document provides a detailed protocol for the quantification of **risedronic acid sodium** in tablets using a validated reversed-phase HPLC-UV method, consistent with ICH guidelines.[2][3]

Chromatographic Method and Instrumentation

A reversed-phase HPLC method is employed for the separation and quantification of risedronic acid. The method utilizes a C18 column with a buffered mobile phase, providing a rapid and efficient analysis.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent with UV/DAD detector [2]
Column	Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) or equivalent [2] [3]
Mobile Phase	Potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5) (1:2 v/v), with the final pH adjusted to 6.8 using phosphoric acid [2] [3]
Flow Rate	1.0 mL/min [2] [3] [4] [5]
Injection Volume	20 µL [2]
Column Temperature	30 °C [2] [3]
UV Detection	263 nm [2] [3]
Run Time	Approximately 3.0 minutes [2] [3]

| Retention Time | Approximately 1.3 minutes[\[2\]](#) |

Note: Due to the chelating nature of bisphosphonates, using a bio-inert or non-metallic LC system is recommended to avoid peak tailing and unspecific retention caused by interactions with metal components.[\[6\]](#)[\[7\]](#)

Experimental Protocols

2.1. Preparation of Mobile Phase and Solutions

- Potassium Phosphate Buffer (pH 2.9): Prepare an aqueous solution of potassium phosphate and adjust the pH to 2.9 with phosphoric acid.
- Potassium Edetate Buffer (pH 9.5): Prepare an aqueous solution of potassium edetate (EDTA potassium salt) and adjust the pH to 9.5.[\[8\]](#)

- Mobile Phase: Mix the Potassium Phosphate Buffer and Potassium Edetate Buffer in a 1:2 (v/v) ratio. Adjust the final pH of the mixture to 6.8 using phosphoric acid.[2][3] Filter the mobile phase through a 0.45 μ m membrane filter and degas before use.
- Diluent: Deionized water can be used as the diluent for preparing standard and sample solutions.[2]

2.2. Standard Solution Preparation

- Standard Stock Solution (140 μ g/mL): Accurately weigh about 14 mg of Risedronate Sodium reference standard and transfer it into a 100 mL volumetric flask.[2]
- Add approximately 70 mL of deionized water, sonicate to dissolve, and then dilute to the mark with deionized water. Mix thoroughly.[2]
- Working Standard Solutions (14-140 μ g/mL): Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with deionized water to cover the desired concentration range (e.g., 14, 21, 42, 84, and 140 μ g/mL).[2] These solutions are used to construct the calibration curve.

2.3. Sample Preparation (from Tablets)

- Weigh and Crush: Take a representative number of tablets (e.g., ten tablets), weigh them, and calculate the average tablet weight.[2] Finely crush the tablets into a homogeneous powder using a mortar and pestle.
- Dissolve and Extract: Accurately weigh a portion of the tablet powder equivalent to a specific amount of risedronate sodium and transfer it to a suitable volumetric flask (e.g., 250 mL).[2]
- Add approximately 150 mL of the mobile phase to the flask. Shake for 10 minutes and then sonicate for a minimum of 5 minutes to ensure complete dissolution of the API.[2]
- Dilute: Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase. Mix well.
- Filter: Filter a portion of the solution through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate. The resulting clear solution is the test solution ready for injection.

2.4. Analytical Procedure

- **System Equilibration:** Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.
- **System Suitability:** Inject the standard solution multiple times (e.g., five or six injections) to verify the system's suitability for the analysis. Key parameters like peak area precision (RSD), tailing factor, and theoretical plates should meet the predefined acceptance criteria (e.g., RSD < 2.0%).
- **Calibration Curve:** Inject each of the working standard solutions in triplicate. Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis to obtain the calibration curve.
- **Sample Analysis:** Inject the prepared sample solutions in triplicate.
- **Quantification:** Calculate the concentration of **risedronic acid sodium** in the sample solution using the linear regression equation obtained from the calibration curve. Determine the amount of **risedronic acid sodium** per tablet based on the sample weight and average tablet weight.

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.^[2]^[3] The quantitative results are summarized below.

Table 2: Summary of Method Validation Parameters

Parameter	Result	Specification
Linearity Range	14 - 140 µg/mL[2][3]	-
Correlation Coefficient (r ²)	0.9994[2][3]	≥ 0.999
Accuracy (% Recovery)	101.84%[2][3]	98.0 - 102.0%
Precision (% RSD)	< 2.0%	≤ 2.0%
Limit of Detection (LOD)	0.254 µg/mL[6]	Reportable
Limit of Quantification (LOQ)	0.849 µg/mL[6]	Reportable

| Specificity | No interference from placebo or excipients observed. | No interference at the retention time of the analyte. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of **risedronic acid sodium** in tablets.



[Click to download full resolution via product page](#)

Caption: Workflow for Risedronic Acid Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simultaneous Estimation and Validation of Risedronate Sodium in Tablet Dosage Form by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 2. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. agilent.com [agilent.com]
- 7. RISEDRONATE SODIUM DELAYED-RELEASE TABLETS - 2023-05-01 | USP-NF [uspnf.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Note: Quantification of Risedronic Acid Sodium in Tablets by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787391#risedronic-acid-sodium-hplc-uv-method-for-quantification-in-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com